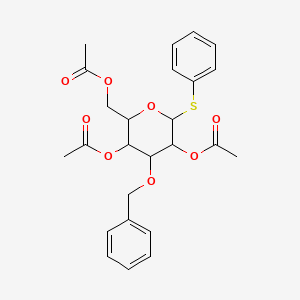
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is a complex organic compound that belongs to the class of thioglycosides. This compound is characterized by the presence of a phenyl group, multiple acetyl groups, and a benzyl group attached to a thioglucopyranoside backbone. It is widely used in various scientific research fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside typically involves multiple steps. One common method includes the acetylation of a glucopyranoside derivative followed by the introduction of a thiophenyl group. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The benzyl group is introduced through a benzylation reaction using benzyl chloride and a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl groups can be selectively reduced to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, deacetylated derivatives, and various substituted thioglycosides .
Wissenschaftliche Forschungsanwendungen
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions, particularly in glycosidase research.
Medicine: The compound is investigated for its potential antiviral and antibacterial properties.
Wirkmechanismus
The mechanism of action of Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets. The acetyl and benzyl groups facilitate binding to enzymes or receptors, while the thiophenyl group can undergo redox reactions, influencing cellular pathways. These interactions can modulate biological activities, making the compound useful in various therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside: Similar structure but with a different sugar moiety.
Phenyl 2-O-acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside: Similar acetylation and benzylation pattern but with a different sugar configuration
Uniqueness
Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside is unique due to its specific combination of acetyl, benzyl, and thiophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications.
Eigenschaften
IUPAC Name |
(3,5-diacetyloxy-4-phenylmethoxy-6-phenylsulfanyloxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8S/c1-16(26)29-15-21-22(31-17(2)27)23(30-14-19-10-6-4-7-11-19)24(32-18(3)28)25(33-21)34-20-12-8-5-9-13-20/h4-13,21-25H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMAZPUOBHMKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-1-(3-chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078184.png)
![2-(3-Hydroxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078192.png)
![tert-Butyl 2-bromo-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B14078193.png)
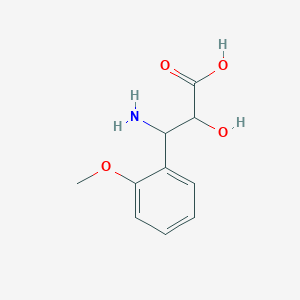
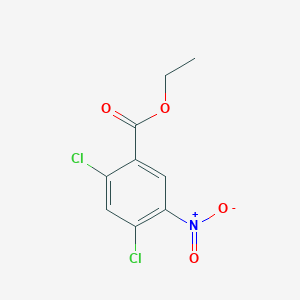

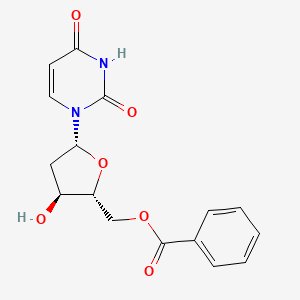
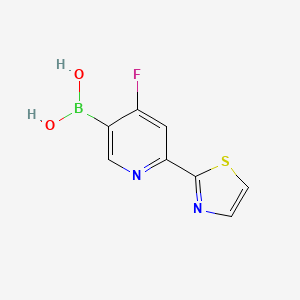
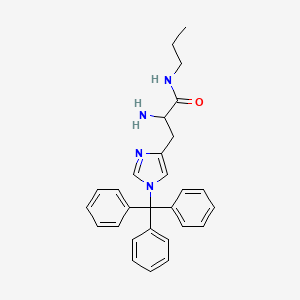
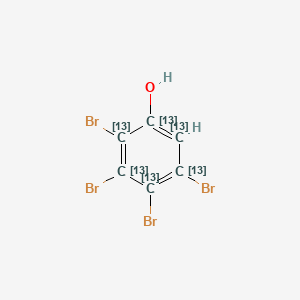
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

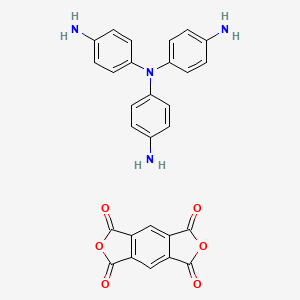
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)
